molecular formula C7H10ClFN2O B13460431 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

Cat. No.: B13460431
M. Wt: 192.62 g/mol
InChI Key: XFFJSMGQGSWCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a fluoromethyl group at position 5 and an azetidine ring at position 3. The azetidine moiety introduces conformational rigidity, while the fluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical exploration .

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H

InChI Key

XFFJSMGQGSWCML-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=C2)CF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it has faced challenges that recent improvements have addressed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
  • Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Substitution reagents : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of azetidine-containing heterocycles. Below is a comparison with structurally related molecules:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported)
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride (Target) 1,2-oxazole 5-(fluoromethyl), 3-(azetidin-3-yl) C₇H₁₀ClFN₂O 200.62* Fluoromethyl enhances lipophilicity; azetidine adds rigidity. Not explicitly reported in evidence.
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole hydrochloride 1,2,4-oxadiazole 3-(trifluoromethoxyphenyl) C₁₁H₁₀ClF₃N₃O₂ 321.68 Oxadiazole core; trifluoromethoxy group increases electron-withdrawing effects. Lab use only; no activity specified .
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride 1,2,4-oxadiazole 5-(trifluoromethyl) C₆H₇ClF₃N₃O 229.59 Trifluoromethyl group improves metabolic stability vs. fluoromethyl . No reported bioactivity.
5-(Azetidin-3-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride 1,2,4-oxadiazole 3-(4-methoxybenzyl) C₁₃H₁₆ClN₃O₂ 281.74 Methoxybenzyl substituent introduces aromatic π-stacking potential . Discontinued; structural analog for research.
5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole 1,2-oxazole 5-(3-methylthiophen-2-yl), 3-(trimethoxyphenyl) C₁₇H₁₈N₂O₄S 346.40 Trimethoxyphenyl and thiophene groups enhance anti-inflammatory activity. Inhibits LOX and COX-2 enzymes .

*Calculated based on standard atomic weights.

Physicochemical and Functional Comparisons

  • Core Heterocycle :

    • 1,2-Oxazole (target compound): Exhibits moderate aromaticity and polarity. The oxazole ring is less electron-deficient than oxadiazole, influencing binding interactions .
    • 1,2,4-Oxadiazole : More electron-deficient, enhancing hydrogen-bond acceptor capacity but reducing metabolic stability compared to oxazole .
  • Substituent Effects: Fluoromethyl vs. Trifluoromethyl: Fluoromethyl (CH₂F) offers a balance of lipophilicity and polarity, whereas trifluoromethyl (CF₃) is strongly electron-withdrawing and more resistant to oxidation . Azetidine vs.
  • Biological Activity: The trimethoxyphenyl-substituted oxazole () demonstrates significant anti-inflammatory activity, suggesting that electron-rich aromatic substituents on oxazole cores may enhance enzyme inhibition .

Research Findings and Implications

  • Synthetic Accessibility : Compounds like 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride are synthesized via Pd-catalyzed amidation or van Leusen procedures (similar to ), suggesting feasible routes for the target compound .
  • Therapeutic Potential: The fluoromethyl group’s balance of lipophilicity and the azetidine’s rigidity position the target compound as a candidate for CNS or anti-inflammatory drug development, akin to the LOX/COX-2 inhibitor in .
  • Unanswered Questions : Stability, solubility, and in vivo efficacy data are lacking for the target compound. Comparative studies with its oxadiazole analogs could clarify structural advantages.

Biological Activity

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring and an oxazole moiety, which are known for their diverse biological activities. The fluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound has been described in various studies. A notable method involves the use of chiral isoxazoline azetidine derivatives as precursors, which are synthesized through a multi-step process involving cyclization reactions and subsequent modifications to introduce the fluoromethyl group .

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 64 μg/mL, with some derivatives demonstrating exceptional potency against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole< 64Gram-positive bacteria
Similar derivatives< 16Staphylococcus aureus
Similar derivatives< 32Escherichia coli

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (NCl H-522) cancer cells. The activity is often correlated with structural modifications at specific positions on the oxazole ring .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the fluoromethyl group may allow these compounds to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
  • Interference with Metabolic Pathways : Some studies suggest that these compounds may interfere with metabolic pathways critical for cancer cell survival.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of oxazole derivatives against various bacterial strains, revealing that certain modifications significantly enhanced antibacterial activity compared to standard treatments like ampicillin .
  • Anticancer Screening : In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potential as lead compounds for further development in cancer therapy .

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